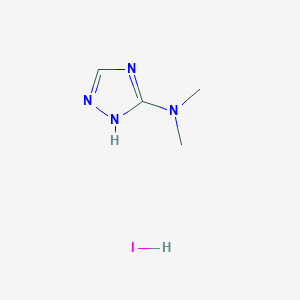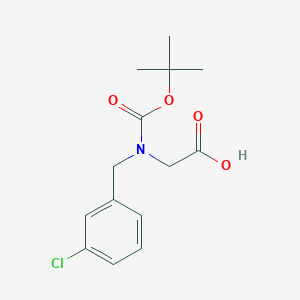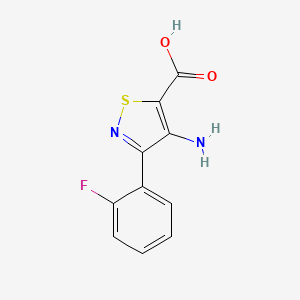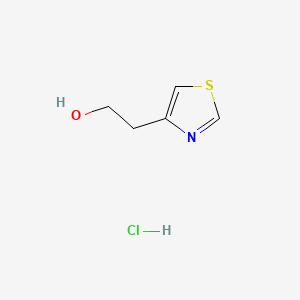
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride typically involves the reduction of ethyl 2-(thiazol-4-yl)acetate using diisobutylaluminium hydride (DIBAL-H) in dichloromethane (DCM) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution, extraction with DCM, and purification by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Further reduction to primary alcohols or amines.
Substitution: Nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride involves its interaction with various molecular targets and pathways. In biological systems, thiazole derivatives can inhibit enzymes, block receptors, or interfere with DNA synthesis, leading to antimicrobial or anticancer effects . The specific molecular targets and pathways depend on the particular application and the structure of the thiazole derivative.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
2-(1,3-Thiazol-4-yl)ethan-1-olhydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H8ClNOS |
|---|---|
Peso molecular |
165.64 g/mol |
Nombre IUPAC |
2-(1,3-thiazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c7-2-1-5-3-8-4-6-5;/h3-4,7H,1-2H2;1H |
Clave InChI |
FBPKSHDDIFAMBW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



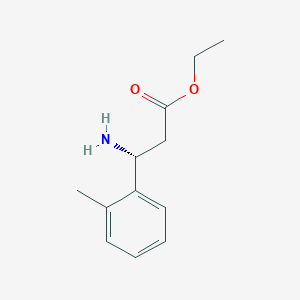
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)

![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
